Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (C₂₂H₂₉NO₇, molecular weight 419.47 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via multicomponent Hantzsch-type reactions. It features a 3,4,5-trimethoxyphenyl substituent at the 4-position of the dihydropyridine ring and ethyl ester groups at the 3- and 5-positions. The compound crystallizes in a monoclinic system (P2₁/n space group) and exhibits hydrogen-bonding interactions involving the NH group and methoxy oxygen atoms . Its synthesis typically involves condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol, yielding ~70% after recrystallization . The trimethoxyphenyl moiety confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and crystallography.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO7/c1-8-29-21(24)17-12(3)23-13(4)18(22(25)30-9-2)19(17)14-10-15(26-5)20(28-7)16(11-14)27-6/h10-11,19,23H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLEVHPTJLZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314470 | |
| Record name | diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36422-60-3 | |
| Record name | NSC283841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biological Activity
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DHP) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of DHP derivatives is primarily achieved through the Hantzsch reaction , which involves the condensation of aldehydes, β-keto esters, and ammonia or amines. The specific structure of DHP allows for various substitutions that can enhance its biological activity. Notably, the incorporation of the 3,4,5-trimethoxyphenyl moiety is crucial as it contributes to the compound's pharmacological profile by acting as a pharmacophoric motif .
Anticancer Activity
DHP derivatives have shown promising anticancer properties. A study highlighted that certain 1,4-dihydropyridines exhibited cytotoxic effects against HeLa and MCF-7 cancer cell lines. For instance:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|
| 18 | 3.6 | 5.2 |
| 19 | 2.3 | 5.7 |
| 20 | 4.1 | 11.9 |
These compounds displayed higher selectivity towards cancer cells compared to normal human fibroblast cells .
Enzyme Inhibition
DHP has been evaluated for its inhibitory effects on various enzymes. Notably:
- α-Glucosidase Inhibition : Some derivatives demonstrated potent inhibitory activity against yeast α-glucosidase with IC50 values ranging from 35.0 to 273.7 μM , significantly lower than the standard drug acarbose (IC50 = 937 ± 1.60 μM). The most active compounds were characterized as non-competitive and competitive inhibitors with dissociation constants values of 25.0 ± 0.06 μM and 66.0 ± 0.07 μM , respectively .
The mechanism by which DHP exerts its biological effects often involves interactions with cellular targets leading to apoptosis in cancer cells or modulation of enzyme activity in metabolic pathways. For example, the structural features of DHP allow it to mimic natural substrates or inhibitors within these pathways.
Case Studies
- Cytotoxicity Profile : Research conducted by Simoni et al. demonstrated that certain DHP derivatives could induce apoptosis in cancer cell lines comparable to established chemotherapeutics like combretastatin A-4 .
- Selectivity Index Evaluation : A selectivity index was calculated for various DHP compounds based on their cytotoxicity in cancer versus normal cells, reinforcing their potential as targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Properties:
DMDP has been studied for its antioxidant capabilities. Research indicates that compounds in the dihydropyridine family can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its radical-scavenging activity .
2. Cardiovascular Effects:
Dihydropyridines are well-known for their role as calcium channel blockers. DMDP may exhibit similar properties, making it a candidate for the treatment of hypertension and other cardiovascular diseases. Studies have shown that modifications on the phenyl ring can affect the pharmacological profile of these compounds .
3. Neuroprotective Effects:
Recent studies suggest that DMDP may have neuroprotective effects due to its ability to modulate calcium influx in neurons. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's methoxy groups may contribute to its lipophilicity, allowing better penetration through the blood-brain barrier .
Agricultural Chemistry
1. Pesticidal Activity:
Research has indicated that dihydropyridine derivatives can possess pesticidal properties. DMDP's structural features may enhance its efficacy against specific pests or pathogens affecting crops. Preliminary studies show promise in its application as a bio-pesticide .
2. Plant Growth Regulation:
There is potential for DMDP to act as a plant growth regulator. Compounds that influence plant metabolism can enhance growth rates or improve resistance to environmental stressors. Further research is required to elucidate these effects fully .
Materials Science
1. Polymer Chemistry:
DMDP can serve as a building block in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Studies are ongoing to explore these applications in coatings and composites .
2. Nanotechnology:
The compound's unique structure may allow it to be used in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions. The ability to modify its structure opens avenues for creating targeted delivery systems in medicinal applications .
Case Studies
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Diethyl 2,6-Dimethyl-4-(3,5-Dibromo-4-Hydroxyphenyl)-1,4-DHP-3,5-Dicarboxylate :
Replaces three methoxy groups with two bromine atoms and one hydroxyl group. This substitution reduces steric bulk but increases electron-withdrawing effects. The crystal structure shows similar bond distances and angles to the target compound, but the absence of methoxy groups alters hydrogen-bonding networks . - Diethyl 4-(4-Fluorophenyl)-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate: The fluorine atom introduces electronegativity, enhancing dipole interactions.
Nitro- and Cyano-Substituted Derivatives
- Diethyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-DHP-3,5-Dicarboxylate :
The nitro group is a strong electron-withdrawing substituent, leading to a flattened dihydropyridine ring and altered redox properties. This derivative exhibits a melting point of 164–166°C and distinct NMR shifts (δ 8.97 ppm for NH) . - Diethyl 4-(3-Cyanophenyl)-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate: The cyano group enhances π-stacking interactions in the crystal lattice, as observed in its monoclinic P2₁/n structure .
Methoxy-Substituted Variants
- Diethyl 4-(3,4-Dimethoxyphenyl)-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate :
Lacks the 5-methoxy group, reducing steric bulk and hydrogen-bonding capacity. Crystallographic studies show NH···O=C hydrogen bonds instead of NH···OCH₃ interactions .
Crystallographic and Spectroscopic Comparisons
- Hydrogen Bonding : The target compound’s methoxy oxygen atoms act as hydrogen-bond acceptors (N–H···OCH₃), unlike bromo or nitro analogs, which rely on carbonyl oxygen interactions .
- NMR Shifts : The NH proton in the target compound resonates at δ 4.96 ppm (DMSO-d₆), upfield compared to nitro-substituted analogs (δ 8.97 ppm) due to reduced electron withdrawal .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction efficiency be optimized?
The synthesis typically involves a modified Hantzsch reaction, where 3,4,5-trimethoxybenzaldehyde reacts with ethyl acetoacetate and ammonium acetate in ethanol under reflux. Key steps include:
- Reagent Ratios : A 2:1 molar ratio of ethyl acetoacetate to aldehyde ensures sufficient enolate formation for cyclization .
- Catalysis : Ammonium acetate acts as both a catalyst and nitrogen source for dihydropyridine ring formation .
- Monitoring : Thin-layer chromatography (TLC) using n-hexane/ethyl acetate (4:1) tracks reaction progress .
- Purification : Flash column chromatography or recrystallization from ethanol/hexane mixtures yields pure product .
Optimization : Microwave-assisted synthesis or solvent-free conditions may reduce reaction time and improve yields .
Q. How is the crystal structure resolved, and how are disordered solvent regions handled?
Crystallographic analysis involves:
- Data Collection : Using a Bruker SMART BREEZE CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : SHELXS/SHELXL software solves the phase problem via direct methods .
- Disorder Treatment : Regions of disordered solvent (e.g., in CH₂Cl₂/hexane) are modeled using the SQUEEZE routine in PLATON, which subtracts electron density contributions from voids .
Key Parameters : Monoclinic space group C2/c with a = 25.4905 Å, b = 8.6166 Å, c = 23.2902 Å, β = 92.235°, and Z = 8 .
Advanced Research Questions
Q. How does the planarity of the 1,4-dihydropyridine (DHP) ring influence calcium channel antagonist activity?
The DHP ring’s conformation critically impacts pharmacodynamics:
- Planarity and Bioactivity : A flattened boat conformation (dihedral angle < 10°) enhances binding to L-type calcium channels. Substituents at the 4-position (e.g., 3,4,5-trimethoxyphenyl) stabilize this geometry via steric and electronic effects .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) at the 3-position of the phenyl ring increase activity by ~10-fold in radioligand assays compared to pharmacologic assays .
Validation : X-ray crystallography and comparative analysis with nifedipine analogs confirm that planarity correlates with improved IC₅₀ values in smooth muscle contraction assays .
Q. What computational strategies are used to analyze electronic properties and hydrogen-bonding networks?
- DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap), revealing charge transfer interactions involving the 3,4,5-trimethoxyphenyl group .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H⋯O, C–H⋯π) in the crystal lattice, showing >60% contribution from H⋯O/O⋯H contacts .
- IRI (Independent Gradient Model) : Visualizes non-covalent interactions, confirming stabilizing C–H⋯O and π-π stacking in the solid state .
Q. How are contradictions in pharmacological data resolved between in vitro and in vivo studies?
Discrepancies arise from bioavailability differences or metabolic stability:
- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., ester hydrolysis products) that may lack activity .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption; low permeability (<1 × 10⁻⁶ cm/s) suggests poor oral bioavailability despite strong in vitro binding .
- Formulation Adjustments : Encapsulation in liposomes or PEGylation improves solubility and half-life in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
